molecular formula C5H7NO2S2 B14496939 2-(Nitromethylidene)-1,3-dithiane CAS No. 65284-09-5

2-(Nitromethylidene)-1,3-dithiane

Cat. No.: B14496939
CAS No.: 65284-09-5
M. Wt: 177.2 g/mol
InChI Key: IICBGKKVTWXOGW-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-1,3-dithiane is a heterocyclic compound featuring a 1,3-dithiane ring substituted with a nitromethylidene group (C=NO₂). This structure combines the electron-withdrawing nitro group with the sulfur-containing dithiane ring, which is known to act as a masked carbonyl equivalent in organic synthesis . The nitromethylidene group likely enhances reactivity in nucleophilic additions or redox reactions, distinguishing it from simpler dithiane derivatives.

Properties

CAS No.

65284-09-5

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-dithiane

InChI

InChI=1S/C5H7NO2S2/c7-6(8)4-5-9-2-1-3-10-5/h4H,1-3H2

InChI Key

IICBGKKVTWXOGW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C[N+](=O)[O-])SC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-1,3-dithiane typically involves the reaction of 1,3-dithiane with nitromethane under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, followed by its addition to the 1,3-dithiane. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylidene)-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nitromethylidene)-1,3-dithiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)-1,3-dithiane involves its interaction with molecular targets through its nitromethylidene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Nitromethylidene)-1,3-dithiane and analogous 1,3-dithiane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Key Properties/Reactions References
This compound Not provided C₅H₇NO₂S₂ 193.25 (calc) Nitromethylidene High reactivity due to nitro group; potential use as a synthon
Bis(methylthio)-2-nitroethylene 13623-94-4 C₄H₇NO₂S₂ 165.23 Methylthio, nitro Structurally related; lacks dithiane ring
2-Methyl-1,3-dithiane 6007-26-7 C₅H₁₀S₂ 134.25 Methyl Simple substituent; used in protecting group chemistry
2-Hexylidene-1,3-dithiane 61704-43-6 C₁₀H₁₈S₂ 202.37 Hexylidene Hydrophobic substituent; supplier data available
2-(3-Fluorophenyl)-1,3-dithiane 144461-79-0 C₁₀H₁₁FS₂ 214.32 3-Fluorophenyl Aromatic substituent; fluorinated derivatives may enhance stability

Reactivity and Stability

  • Oxidation Behavior : Unlike 2-(4-methoxyphenyl)-1,3-dithiane, which undergoes sulfoxidation to form trans/cis diastereomers (24:1 selectivity) , the nitro group in this compound may alter redox pathways, favoring reduction or nitro group participation in reactions.

Physicochemical Properties

  • Solubility and Stability: The nitro group in this compound likely reduces solubility in nonpolar solvents compared to alkyl-substituted dithianes like 2-hexylidene-1,3-dithiane .
  • Thermal Stability : Fluorinated derivatives (e.g., 2-(3-fluorophenyl)-1,3-dithiane) may exhibit higher thermal stability due to aromatic and fluorine effects , while the nitro group could destabilize the dithiane ring under heating.

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